

A Comparative Pharmacological Guide to Pyrrolo[2,3-c]pyridine Isomers (Azaindoles)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-1H-pyrrolo[2,3-c]pyridine

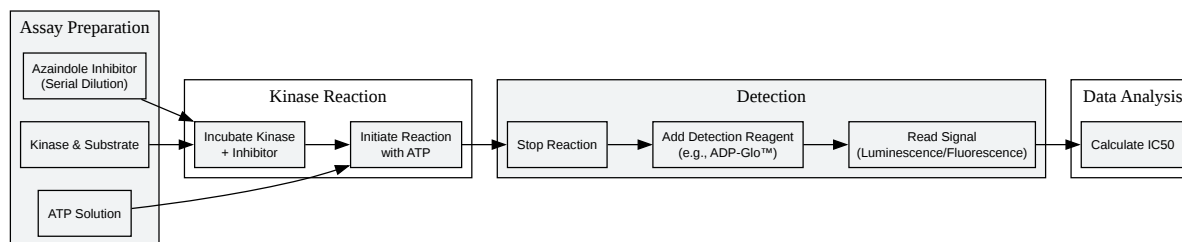
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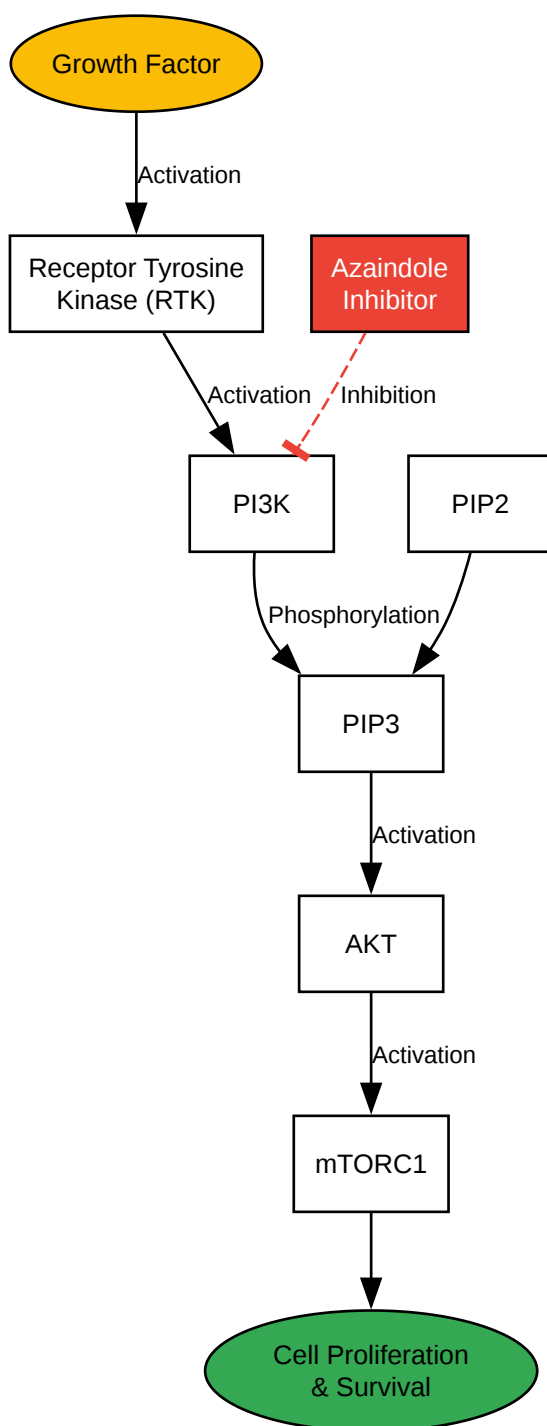
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For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry. The strategic placement of a nitrogen atom within the pyridine ring of the indole core gives rise to four distinct isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each with a unique electronic distribution and hydrogen bonding capability. This guide provides an in-depth comparison of the pharmacological profiles of these isomers, supported by experimental data, to inform rational drug design and target selection.

Introduction: The Significance of Azaindoles in Drug Discovery

The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly modulate a molecule's physicochemical properties and biological activity.^[1] Azaindoles are often employed to improve aqueous solubility, reduce lipophilicity, and enhance target binding through additional hydrogen bond interactions.^[2] This bioisosteric substitution has proven particularly fruitful in the development of kinase inhibitors, as the azaindole scaffold can mimic the purine core of ATP, the natural substrate for kinases.^[3] However, the pharmacological consequences of the nitrogen's position are profound and target-dependent, making a comparative understanding essential for successful drug development.^[1]





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- To cite this document: BenchChem. [A Comparative Pharmacological Guide to Pyrrolo[2,3-c]pyridine Isomers (Azaindoles)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439049#comparing-the-pharmacological-profile-of-pyrrolo-2-3-c-pyridine-isomers]

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